

Technical Support Center: AMG 133 Cross-Reactivity

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Compound of Interest

Compound Name: MHP 133

Cat. No.: B1662774

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of AMG 133 in various species. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AMG 133?

AMG 133 is an investigational bispecific molecule engineered by conjugating a fully human monoclonal anti-human glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist antibody with two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.^{[1][2]} This design results in a dual-action mechanism: it antagonizes GIPR while simultaneously activating the GLP-1 receptor (GLP-1R).^{[3][4]}

Q2: In which species has the cross-reactivity of AMG 133 been evaluated?

Preclinical studies have evaluated the activity of AMG 133 in human, cynomolgus monkey, rat, and mouse cell-based systems.^{[2][5][6]} In vivo efficacy has been demonstrated in obese mice and cynomolgus monkeys.^{[1][5][7]}

Q3: Does AMG 133 show similar activity across all tested species?

No, there are significant differences in activity across species, particularly in GIPR antagonism. AMG 133 effectively antagonizes human and cynomolgus monkey GIPR with similar potency. [2] However, it has a more than 20-fold lower potency for rat GIPR and does not fully antagonize the mouse GIPR at concentrations up to 3 μ M. [2] Consequently, a specific AMG 133 murine surrogate was developed for in vivo studies in mice. [2]

Troubleshooting Guide

Issue: Observing weak or no GIPR antagonist activity in mouse models with AMG 133.

Cause: AMG 133 does not effectively antagonize the mouse GIPR. [2]

Solution: For in vivo studies in mice, it is necessary to use the specifically designed AMG 133 murine surrogate, which consists of an anti-mouse GIPR antibody conjugated to the GLP-1 analogue peptide. [2]

Issue: Difficulty replicating in vitro potency values.

Cause: Potency measurements such as IC50 and EC50 can be influenced by various experimental parameters.

Solution:

- Ensure the use of appropriate cell lines with stable expression of the target receptors (e.g., HEK293T for human and cynomolgus GIPR, CHO for rat and mouse GIPR). [2][6]
- Verify the concentration and purity of reagents, including native GIP and GLP-1 used in the assays.
- Confirm that the cAMP assay protocol is optimized for the specific cell line and receptor being studied.

Data on Cross-Species Activity

The following tables summarize the quantitative data on the in vitro activity of AMG 133 across different species.

Table 1: GIPR Antagonist Activity of AMG 133

Species	Receptor	Assay Type	Metric	Value (nM)
Human	GIPR	cAMP Functional Assay	IC50	42.4
Cynomolgus Monkey	GIPR	cAMP Functional Assay	IC50	26.5
Rat	GIPR	cAMP Functional Assay	IC50	822
Mouse	GIPR	cAMP Functional Assay	-	Did not fully antagonize up to 3,000 nM

Data sourced from a 2024 publication in Nature Metabolism.[2]

Table 2: GLP-1R Agonist Activity of AMG 133

Species	Receptor	Assay Type	Metric	Value (pM)
Human	GLP-1R	cAMP Functional Assay	EC50	24.4

Comparison: Native GLP-1 has an EC50 of 4.1 pM in the same assay system.[2]

Experimental Protocols

In Vitro Functional Assays (cAMP Accumulation)

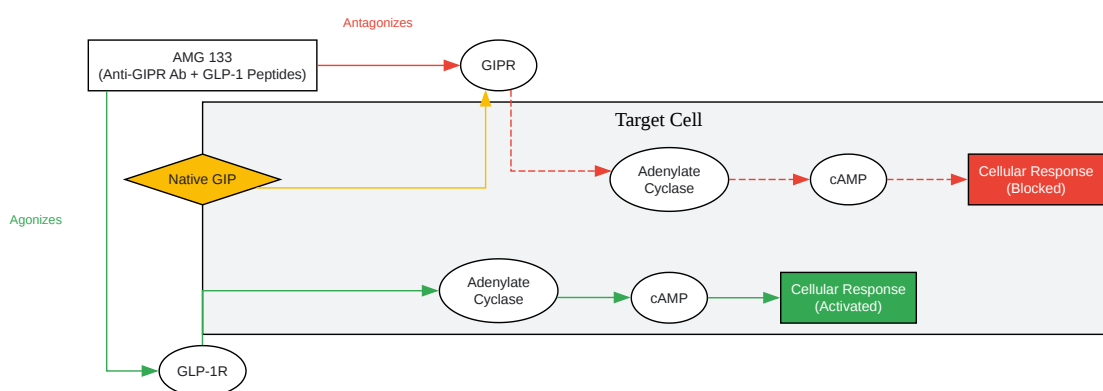
This protocol outlines the general steps for assessing the GIPR antagonist and GLP-1R agonist activity of AMG 133.

- Cell Culture:
 - Human Embryonic Kidney (HEK) 293T cells recombinantly expressing human or cynomolgus monkey GIPR are cultured in appropriate media.[2][6]

- Chinese Hamster Ovary (CHO) cells expressing rat or mouse GIPR are used for rodent species.[2][6]
- Assay Procedure:
 - GIPR Antagonism: Cells are incubated with varying concentrations of AMG 133 in the presence of a fixed concentration of native GIP (e.g., 50 pM or 90 pM).[8]
 - GLP-1R Agonism: Cells expressing GLP-1R are treated with escalating doses of AMG 133.
- Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a suitable detection kit.
- Data Analysis: Dose-response curves are generated, and IC₅₀ (for antagonism) or EC₅₀ (for agonism) values are calculated.

Visualizations

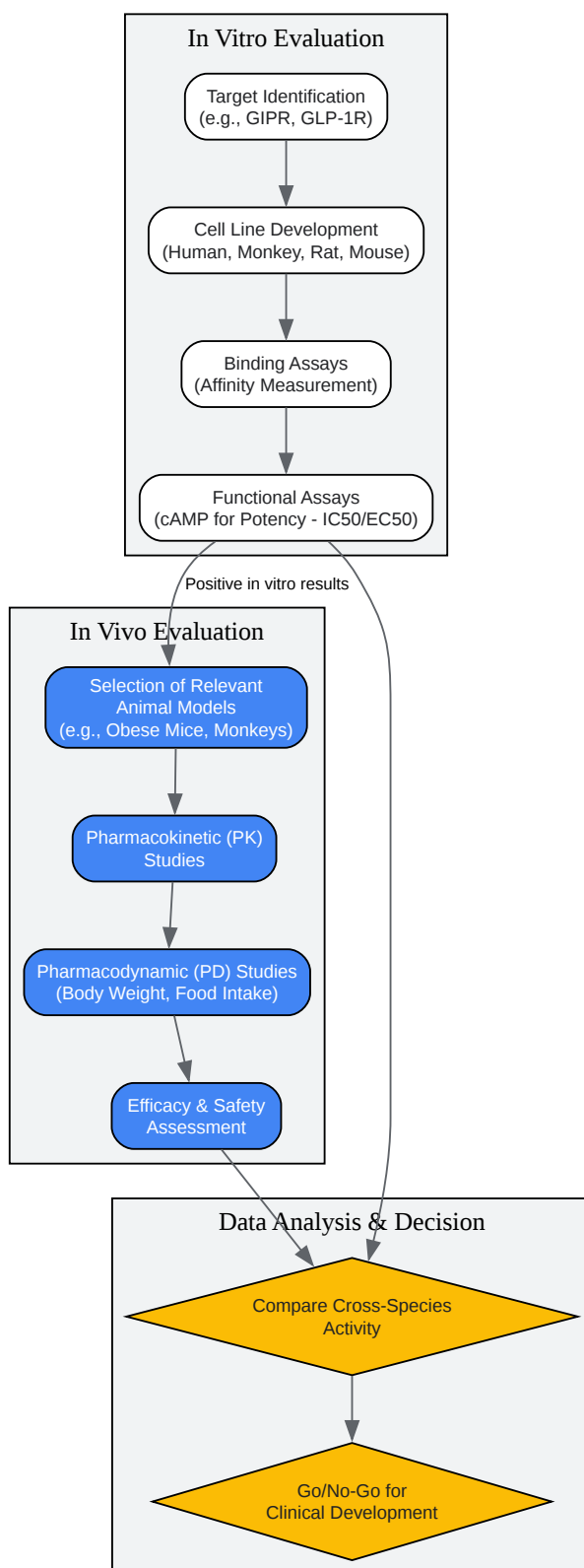
Signaling Pathway of AMG 133



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Caption: Dual mechanism of AMG 133: GIPR antagonism and GLP-1R agonism.

Experimental Workflow for Cross-Reactivity Assessment



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Caption: Workflow for assessing cross-species reactivity of a therapeutic molecule.

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